molecular formula C18H23N3O3 B13725139 {2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester

{2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester

Cat. No.: B13725139
M. Wt: 329.4 g/mol
InChI Key: WLPSIRGTLOAQRF-UHFFFAOYSA-N
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Description

{2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an acetyl-phenyl group and a carbamic acid tert-butyl ester moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the acetyl-phenyl group through electrophilic aromatic substitution. The final step involves the formation of the carbamic acid tert-butyl ester moiety under basic conditions, often using tert-butyl chloroformate as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of {2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrazole ring can act as a binding site for enzymes, while the acetyl-phenyl group may participate in hydrophobic interactions. The carbamic acid tert-butyl ester moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a pharmacophore make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

tert-butyl N-[2-[4-(3-acetylphenyl)pyrazol-1-yl]ethyl]carbamate

InChI

InChI=1S/C18H23N3O3/c1-13(22)14-6-5-7-15(10-14)16-11-20-21(12-16)9-8-19-17(23)24-18(2,3)4/h5-7,10-12H,8-9H2,1-4H3,(H,19,23)

InChI Key

WLPSIRGTLOAQRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN(N=C2)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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